molecular formula C10H12BrFO2 B3112252 4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene CAS No. 188723-93-5

4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene

Cat. No. B3112252
Key on ui cas rn: 188723-93-5
M. Wt: 263.1 g/mol
InChI Key: BQDWCKDKEQOOQT-UHFFFAOYSA-N
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Patent
US06245761B1

Procedure details

In a 10 ml flask, under a nitrogen atmosphere, 2-methoxyethanol (0.125 ml, 1.60 mmol) was dissolved in N,N-dimethylformamide (2 ml). Sodium hydride (60%, 72 mg, 1.81 mmol) was added and the mixture was stirred at ambient temperature for about thirty minutes. To this reaction mixture was added 2-fluoro-5-bromobenzyl bromide (285 mg, 1.06 mmol) as a solution in N,N-dimethylformamide (2 ml). The resulting mixture was stirred at ambient temperature for two hours. The progress of the reaction was monitored by thin layer chromatography. The reaction mixture was partitioned between 1 M potassium carbonate and diethyl ether. The aqueous fraction was back extracted with diethyl ether. The organic fractions were combined, washed with brine (7×) and dried over sodium sulfate. The solvents were removed in vacuo. The title intermediate was used without further purification.
Quantity
0.125 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
285 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][OH:5].[H-].[Na+].[F:8][C:9]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:10]=1[CH2:11]Br>CN(C)C=O>[F:8][C:9]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:10]=1[CH2:11][O:5][CH2:4][CH2:3][O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.125 mL
Type
reactant
Smiles
COCCO
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
72 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
285 mg
Type
reactant
Smiles
FC1=C(CBr)C=C(C=C1)Br
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for about thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at ambient temperature for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between 1 M potassium carbonate and diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction was back extracted with diethyl ether
WASH
Type
WASH
Details
washed with brine (7×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The title intermediate was used without further purification

Outcomes

Product
Name
Type
Smiles
FC1=C(COCCOC)C=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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